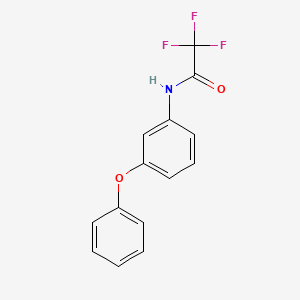
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is a complex organic compound that belongs to the quinazoline family Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with benzaldehyde to form the quinazoline core. This is followed by the introduction of the cyanophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the urea linkage under mild conditions using a suitable isocyanate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the benzyl or cyanophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce hydroxyquinazolines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, the compound’s potential anti-cancer and anti-inflammatory properties are of particular interest. Researchers are exploring its efficacy in preclinical models to determine its suitability for therapeutic use.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science and engineering are being actively investigated.
Mechanism of Action
The mechanism of action of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
2,3-Dihydroquinazolin-4(1H)-one: A closely related compound with similar pharmacological properties.
Benzylquinazoline: Another derivative with modifications on the benzyl group.
Uniqueness
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H17N5O2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C23H17N5O2/c24-14-17-10-4-6-12-19(17)25-22(29)27-21-18-11-5-7-13-20(18)26-23(30)28(21)15-16-8-2-1-3-9-16/h1-13H,15H2,(H2,25,27,29) |
InChI Key |
FZLLVQMICWNIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


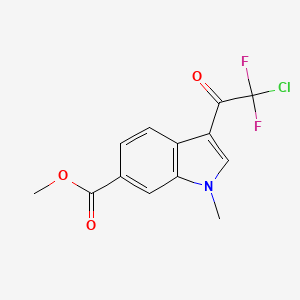
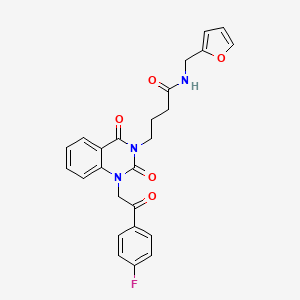

![10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
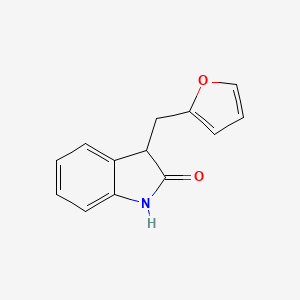
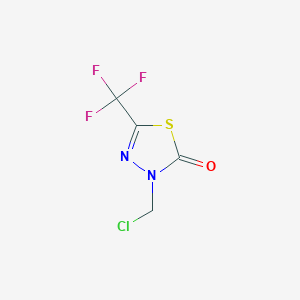
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14126343.png)
![4-(3-methoxyphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14126349.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B14126355.png)

![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)

